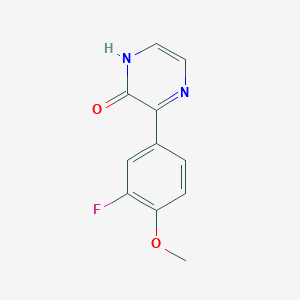
Barium strontium titanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium strontium titanate is a ferroelectric material with the chemical formula ( \text{Ba}_{1-x}\text{Sr}_x\text{TiO}_3 ). It is a solid solution of barium titanate and strontium titanate, both of which crystallize in the perovskite structure. This compound is known for its high dielectric constant, low dielectric loss, and tunable dielectric properties, making it a promising candidate for various electronic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Barium strontium titanate can be synthesized using several methods, including the sol-gel process, solid-state reaction, and hydrothermal synthesis.
Sol-Gel Process: This method involves the hydrolysis and polycondensation of metal alkoxides. Barium acetate, strontium acetate, and titanium isopropoxide are commonly used precursors.
Solid-State Reaction: This method involves mixing barium carbonate, strontium carbonate, and titanium dioxide powders, followed by high-temperature calcination.
Hydrothermal Synthesis: This method involves reacting fibrous potassium titanate and spherical titania precursors in a hydrothermal process.
Industrial Production Methods
Industrial production of this compound often employs the sol-gel process due to its cost-effectiveness and ability to produce high-purity materials. Microwave sintering is also used to enhance the sinterability and reduce defects in the final product .
Analyse Des Réactions Chimiques
Barium strontium titanate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo redox reactions, particularly when doped with transition metals like cobalt.
Substitution: Substitution reactions involve replacing barium or strontium ions with other metal ions, such as lead or calcium.
Common reagents used in these reactions include metal carbonates, hydroxides, and oxides. The major products formed depend on the specific reaction conditions and the nature of the substituent ions.
Applications De Recherche Scientifique
Barium strontium titanate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of barium strontium titanate is primarily related to its ferroelectric and dielectric properties. The compound exhibits a high dielectric constant due to the alignment of dipoles within its perovskite structure. This alignment can be influenced by external electric fields, making the material highly tunable .
At the molecular level, the ferroelectric properties arise from the displacement of titanium ions within the oxygen octahedra of the perovskite structure. This displacement creates a spontaneous polarization that can be reversed by applying an external electric field .
Comparaison Avec Des Composés Similaires
Barium strontium titanate is often compared with other perovskite materials, such as:
Barium Titanate (BaTiO3): Known for its high dielectric constant and ferroelectric properties, but with a fixed Curie temperature.
Strontium Titanate (SrTiO3): Exhibits lower dielectric constant and is not ferroelectric at room temperature.
Lead Zirconate Titanate (Pb(Zr,Ti)O3): A widely used ferroelectric material with high piezoelectric coefficients, but contains lead, which is toxic.
This compound is unique in its ability to tune its dielectric properties by varying the barium-to-strontium ratio, making it versatile for different applications .
Propriétés
Formule moléculaire |
BaO6SrTi2 |
|---|---|
Poids moléculaire |
416.68 g/mol |
Nom IUPAC |
strontium;barium(2+);dioxido(oxo)titanium |
InChI |
InChI=1S/Ba.6O.Sr.2Ti/q+2;;;4*-1;+2;; |
Clé InChI |
PLAWWDCTSNMDLC-UHFFFAOYSA-N |
SMILES canonique |
[O-][Ti](=O)[O-].[O-][Ti](=O)[O-].[Sr+2].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane](/img/structure/B13688934.png)
![(S)-2-[(S)-2-[(S)-2-(Fmoc-amino)-3-methylbutanamido]-4-methylpentanamido]-N-[4-(hydroxymethyl)phenyl]-6-[[(4-methoxyphenyl)diphenylmethyl]amino]hexanamide](/img/structure/B13688938.png)

![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13688959.png)
![7-Chlorothieno[3,2-b]pyridin-2-amine](/img/structure/B13688967.png)


![2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13689003.png)
![1-[4-Bromo-2-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13689009.png)





